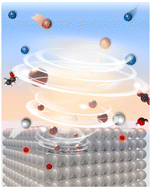Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction
Chemical Society Reviews Pub Date: 2023-07-11 DOI: 10.1039/D2CS00441K
Abstract
The ubiquity of solid–liquid interfaces in nature and the significant role of their atomic-scale structure in determining interfacial properties have led to intensive research. Particularly in electrocatalysis, however, a molecular-level picture that clearly describes the dynamic interfacial structures and organizations with their correlation to preferred reaction pathways in electrochemical reactions remains poorly understood. In this review, CO2 electroreduction reaction (CO2RR) is spatially and temporally understood as a result of intricate interactions at the interface, in which the interfacial features are highly relevant. We start with the discussion of current understandings and model development associated with the charged electrochemical interface as well as its dynamic landscape. We further highlight the interactive dynamics from the interfacial field, catalyst surface charges and various gradients in electrolyte and interfacial water structures at interfaces under CO2RR working conditions, with emphasis on the interfacial-structure dependence of catalytic reactivity/selectivity. Significantly, a probing energy-dependent “in situ characterization map” for dynamic interfaces based on various complementary in situ/operando techniques is proposed, aiming to present a comprehensive picture of interfacial electrocatalysis and to provide a more unified research framework. Moreover, recent milestones in both experimental and theoretical aspects to establish the correct profile of electrochemical interfaces are stressed. Finally, we present key scientific challenges with related perspectives toward future opportunities for this exciting frontier.


Recommended Literature
- [1] XLI.—The equilibrium between ethyl alcohol and the alkali and alkaline-earth salts. Part I
- [2] Ionic liquid silver salt complexes for propene/propane separation†
- [3] Isolation and characterization of a bacterial strain Hydrogenophaga sp. PYR1 for anaerobic pyrene and benzo[a]pyrene biodegradation†
- [4] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [5] A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
- [6] The determination of small amounts of tin
- [7] General discussion
- [8] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [9] On-line preconcentration and flow analysis–Fourier transform infrared determination of carbaryl
- [10] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†










